molecular formula C14H14O3 B14675461 2,3,3-Trimethyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one CAS No. 31490-74-1

2,3,3-Trimethyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one

Cat. No.: B14675461
CAS No.: 31490-74-1
M. Wt: 230.26 g/mol
InChI Key: UHDFSWSTCABMGG-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one is a complex organic compound that belongs to the class of furobenzopyrans. These compounds are known for their diverse biological activities and are often used in pharmaceutical research due to their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one can be achieved through a multi-step process. One efficient method involves a three-component reaction using aromatic aldehydes, 4-hydroxycoumarin, and in situ generated phenacyl pyridinium bromide over SiO2 nanoparticles as a catalyst . This method is environmentally friendly as it does not require organic solvents and offers high yields with low catalyst loading .

Industrial Production Methods: Industrial production of this compound typically involves the use of scalable synthetic routes that ensure high purity and yield. The use of solid nano-catalysts like SiO2 nanoparticles is favored due to their recyclability and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trimethyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other furobenzopyrans and coumarin derivatives such as 4H-1-Benzopyran-4-one and 2,3-dihydro-5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one .

Uniqueness: What sets 2,3,3-Trimethyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one apart from similar compounds is its unique structural configuration, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound in pharmaceutical research and industrial applications .

Properties

CAS No.

31490-74-1

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

2,3,3-trimethyl-2H-furo[3,2-c]chromen-4-one

InChI

InChI=1S/C14H14O3/c1-8-14(2,3)11-12(16-8)9-6-4-5-7-10(9)17-13(11)15/h4-8H,1-3H3

InChI Key

UHDFSWSTCABMGG-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(O1)C3=CC=CC=C3OC2=O)(C)C

Origin of Product

United States

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